

Sofosbuvir Impurity G: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Sofosbuvir impurity G

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Sofosbuvir impurity G**, a known diastereomer of the potent antiviral agent Sofosbuvir. This document consolidates critical information on its chemical and physical properties, synthesis, purification, and analytical characterization, designed to support research and development activities in the pharmaceutical industry.

Chemical Identity and Properties

Sofosbuvir impurity G is a stereoisomer of Sofosbuvir, differing in the spatial arrangement of substituents around one or more chiral centers. Understanding its properties is crucial for the quality control and safety assessment of Sofosbuvir drug products.

Property	Value	Reference
CAS Number	1337482-15-1	[1]
Chemical Name	(S)-isopropyl 2-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl)oxy)(phenoxy)phosphoryl)amino)propanoate	
Molecular Formula	C ₂₂ H ₂₉ FN ₃ O ₉ P	[1]
Molecular Weight	529.45 g/mol	[1]
Appearance	Solid	[2]
Storage Conditions	Room temperature for short term; -20°C for 1 year; -80°C for 2 years	[2]

Note: Specific physical properties such as melting point and solubility are not readily available in the public domain for **Sofosbuvir impurity G**. These would typically be determined experimentally during drug development.

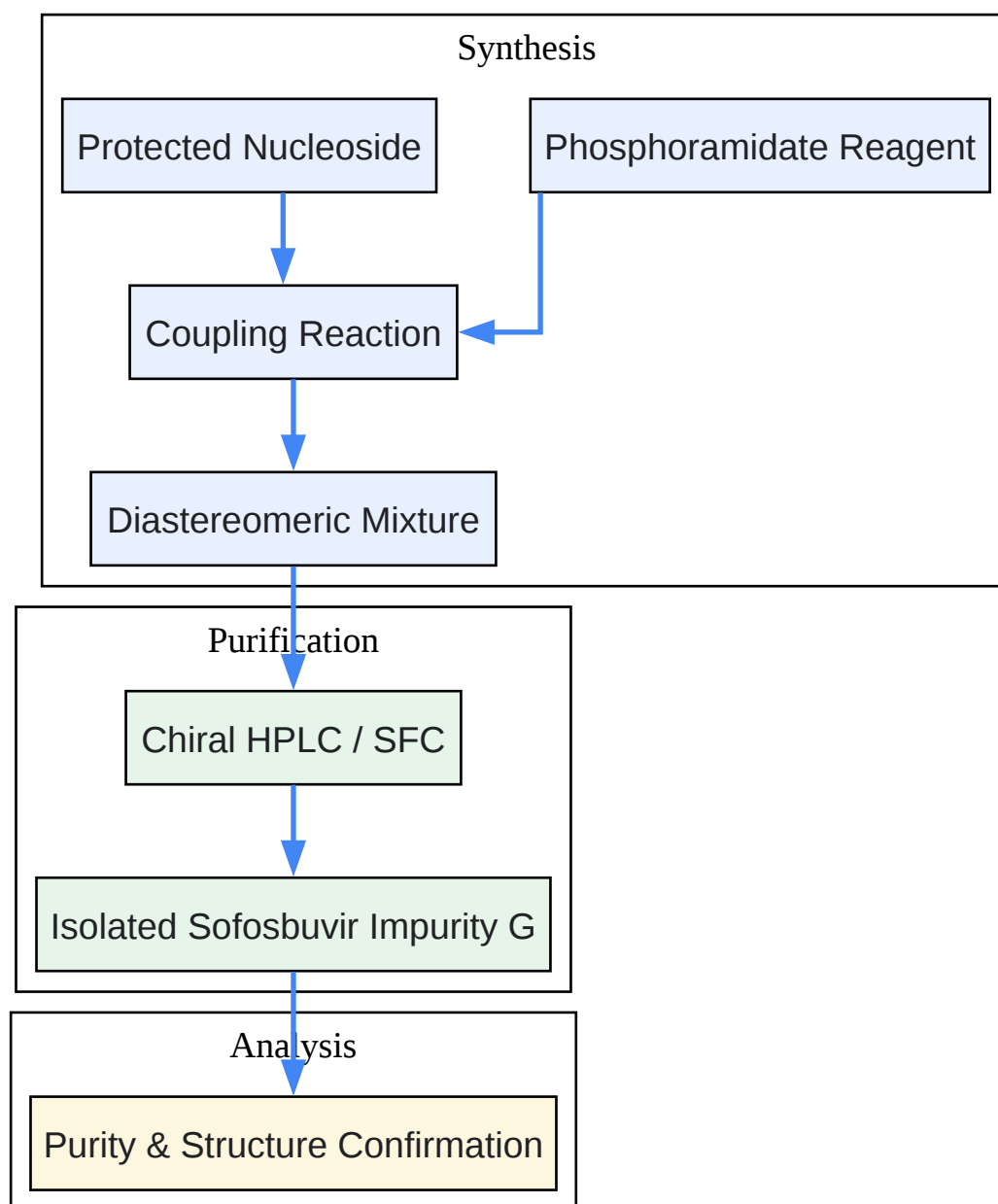
Synthesis and Purification

The synthesis of specific diastereomers of Sofosbuvir, including impurity G, is a significant challenge in medicinal chemistry. The control of stereochemistry at the phosphorus center is a key step.

A general approach to synthesizing Sofosbuvir and its diastereomers involves the coupling of a protected nucleoside with a phosphoramidate reagent. The separation of diastereomers is often achieved through chiral chromatography.

A patented method for preparing Sofosbuvir impurities with a purity of over 99% has been described, involving a multi-step reaction synthesis.[3] The purification of Sofosbuvir intermediates and the final product often involves crystallization and chromatographic techniques to isolate the desired stereoisomer.

Below is a conceptual workflow for the synthesis and purification of a specific Sofosbuvir diastereomer like Impurity G.



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Caption: Conceptual workflow for the synthesis, purification, and analysis of **Sofosbuvir Impurity G**.

Analytical Characterization

The identification and quantification of **Sofosbuvir impurity G** are critical for ensuring the quality and safety of Sofosbuvir. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of Sofosbuvir and its impurities.

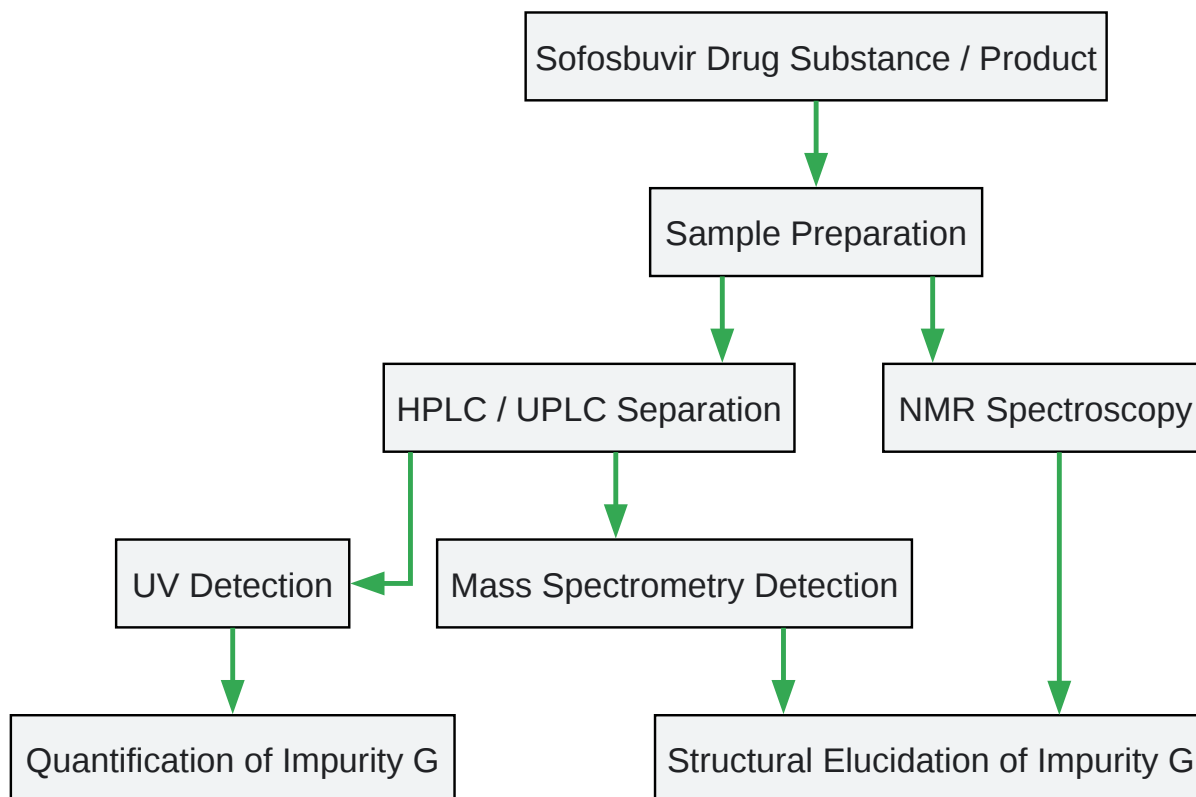
Parameter	Method 1
Column	Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm
Mobile Phase	0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 260 nm
Retention Time	Sofosbuvir: 3.674 min, Phosphoryl impurity: 5.704 min
Reference	[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are powerful tools for the identification and structural elucidation of impurities. The fragmentation patterns observed in the mass spectrum can help in confirming the structure of **Sofosbuvir impurity G**.

For Sofosbuvir, a parent ion peak at m/z 530 is observed, which can undergo in-source dissociation to a more stable ion at m/z 287.[6] The fragmentation of Impurity G would be expected to follow a similar pathway, and any deviations could provide structural insights.

The following diagram illustrates a general workflow for the analytical characterization of **Sofosbuvir Impurity G**.



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Caption: General workflow for the analytical characterization of **Sofosbuvir Impurity G**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules, including diastereomeric impurities. ^1H , ^{13}C , ^{31}P , and ^{19}F NMR would be used to elucidate the precise stereochemistry of **Sofosbuvir impurity G**. While specific NMR data for impurity G is not publicly available, the analysis would focus on comparing the chemical shifts and coupling constants with those of the Sofosbuvir active pharmaceutical ingredient.[7][8]

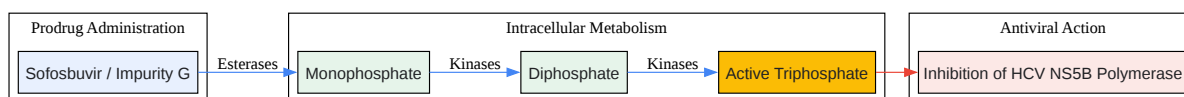
Biological Activity and Toxicity

The biological activity of diastereomeric impurities can differ significantly from that of the main drug. While Sofosbuvir is a potent inhibitor of the HCV NS5B polymerase, its diastereomers may exhibit reduced or no antiviral activity.[2]

The toxicity profile of impurities is a major concern in drug development. Although specific toxicity data for **Sofosbuvir impurity G** is not available, it is essential to evaluate its potential toxic effects. In silico toxicity prediction tools can be used for an initial assessment of potential hazards.[7] Any significant impurity would require thorough toxicological evaluation as per regulatory guidelines.

The metabolic activation of Sofosbuvir to its active triphosphate form is a critical step for its antiviral activity. It is conceivable that **Sofosbuvir impurity G** may not be efficiently metabolized to the active form, thus affecting its efficacy.

The following diagram illustrates the potential metabolic pathway and its implications for antiviral activity.



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Caption: Metabolic activation pathway of Sofosbuvir and its potential relevance to Impurity G.

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References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- [2. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [3. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents \[patents.google.com\]](https://patents.google.com/patent/CN114539337A)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [5. d-nb.info \[d-nb.info\]](https://d-nb.info)
- [6. Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment: Application to a bioequivalence study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir \[scirp.org\]](https://scirp.org)
- [8. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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